molecular formula C15H14O4 B1206566 6,7,4'-Trihydroxyisoflavan CAS No. 94105-89-2

6,7,4'-Trihydroxyisoflavan

Cat. No. B1206566
CAS RN: 94105-89-2
M. Wt: 258.27 g/mol
InChI Key: NLIIKGCVOJPMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-6, 7-diol, also known as 4'67-trihydroxyisoflavan, belongs to the class of organic compounds known as isoflavanols. These are polycyclic compounds containing a hydroxylated isoflavan skeleton. 3-(4-Hydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-6, 7-diol is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Molecular Mechanisms in Cancer

Research has highlighted the significant role of genistein, an isoflavone closely related to 6,7,4'-Trihydroxyisoflavan, in cancer prevention and treatment. Genistein's mechanisms include inducing apoptosis, cell cycle arrest, and exerting antiangiogenic, antimetastatic, and anti-inflammatory effects across various cancer models. These activities suggest its potential utility in developing novel therapeutic strategies against cancer (Tuli et al., 2019).

Metabolic Fate and Biokinetics

A study on the biokinetics and metabolism of flavan-3-ols, which include compounds structurally similar to 6,7,4'-Trihydroxyisoflavan, revealed insights into their absorption, metabolism, and excretion in humans. The research found that metabolites, including glucuronidated, sulfated, and methylated forms, play a crucial role in the bioactivity of these compounds (Wiese et al., 2015).

Cardiovascular Health

Another study focused on the effects of genistein on blood pressure and suggested that while short-term supplementation does not significantly impact hypertension, prolonged use, especially in metabolic syndrome patients, may have beneficial effects. This indicates the potential of isoflavones like 6,7,4'-Trihydroxyisoflavan in managing cardiovascular health (Hemati et al., 2020).

properties

CAS RN

94105-89-2

Product Name

6,7,4'-Trihydroxyisoflavan

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-6,7-diol

InChI

InChI=1S/C15H14O4/c16-12-3-1-9(2-4-12)11-5-10-6-13(17)14(18)7-15(10)19-8-11/h1-4,6-7,11,16-18H,5,8H2

InChI Key

NLIIKGCVOJPMQB-UHFFFAOYSA-N

SMILES

C1C(COC2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)O

Canonical SMILES

C1C(COC2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)O

synonyms

6,7,4'-trihydroxyisoflavan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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